![molecular formula C19H20F3NO2 B14796512 6,7-Dimethoxy-1-[2-(2,3,4-trifluoro-phenyl)-ethyl]-1,2,3,4-tetrahydro-isoquinoline](/img/structure/B14796512.png)
6,7-Dimethoxy-1-[2-(2,3,4-trifluoro-phenyl)-ethyl]-1,2,3,4-tetrahydro-isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethoxy-1-[2-(2,3,4-trifluoro-phenyl)-ethyl]-1,2,3,4-tetrahydro-isoquinoline is a complex organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by the presence of methoxy groups at positions 6 and 7 on the isoquinoline ring, and a trifluorophenyl group attached via an ethyl chain. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-dimethoxy-1-[2-(2,3,4-trifluoro-phenyl)-ethyl]-1,2,3,4-tetrahydro-isoquinoline typically involves multi-step organic reactions. One common method includes the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization . The Petasis reaction involves the formation of a morpholinone derivative, which is then cyclized to form the tetrahydroisoquinoline core.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Oxidation Reactions
The methoxy groups at positions 6 and 7 on the isoquinoline ring are susceptible to oxidation under strong acidic or oxidative conditions.
Key Reagents and Conditions:
-
Potassium permanganate (KMnO₄) in acidic media (e.g., H₂SO₄).
-
Chromium trioxide (CrO₃) under controlled temperature (40–60°C).
Major Products:
-
Quinone derivatives : Formed via oxidation of methoxy groups to carbonyl functionalities.
-
Epoxidation : Observed in isolated cases under specific peroxide-based conditions.
Significance:
Oxidation modifies electronic properties, enhancing interactions with biological targets like P-glycoprotein.
Reduction Reactions
Reduction primarily targets the isoquinoline ring system and side-chain functional groups.
Key Methods:
-
Catalytic Hydrogenation :
-
Reagents : Palladium on carbon (Pd/C) under H₂ gas (1–3 atm).
-
Conditions : Ethanol or methanol solvent, 25–50°C.
-
Outcome : Saturation of the tetrahydroisoquinoline ring to dihydro derivatives.
-
-
Transfer Hydrogenation :
Example Reaction Pathway:
TetrahydroisoquinolineEtOHH2,Pd/CDihydroisoquinoline[4]
Substitution Reactions
The trifluorophenyl-ethyl side chain and aromatic rings participate in electrophilic substitution.
Electrophilic Aromatic Substitution (EAS):
Reagent | Conditions | Product |
---|---|---|
Bromine (Br₂) | FeBr₃ catalyst, 0–25°C | 3-Bromo-trifluorophenyl derivatives |
Nitronium ion (NO₂⁺) | HNO₃/H₂SO₄, 0°C | Nitrated isoquinoline analogs |
Nucleophilic Substitution:
-
Alkylation :
Cyclization and Ring Formation
Critical for synthesizing the tetrahydroisoquinoline core:
Friedel-Crafts Acylation:
-
Reagents : 3-(4-Trifluoromethylphenyl)propionyl chloride, AlCl₃ catalyst.
-
Conditions : Dichloromethane or nitrobenzene solvent, 20–80°C.
-
Outcome : High-purity cyclized product (>98%) via intermediate amide III .
Pomeranz–Fritsch–Bobbitt Cyclization:
-
Reagents : Concentrated HCl or H₂SO₄.
-
Conditions : Reflux in ethanol/water mixture.
-
Yield : Up to 85% after crystallization.
Functional Group Interconversion
Amide Coupling:
-
Reagents : EDCl/HOBt, DCC, or other coupling agents.
-
Conditions : Dichloromethane, 0–25°C.
-
Application : Synthesis of MDR modulators (e.g., almorexant intermediates) .
Ester Hydrolysis:
-
Reagents : NaOH or LiOH in aqueous THF/MeOH.
-
Conditions : 50–70°C, 2–6 hours.
-
Outcome : Carboxylic acid derivatives for further derivatization .
Comparative Reactivity Table
Scientific Research Applications
6,7-Dimethoxy-1-[2-(2,3,4-trifluoro-phenyl)-ethyl]-1,2,3,4-tetrahydro-isoquinoline has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a modulator of P-glycoprotein-mediated multidrug resistance, which is a significant challenge in cancer chemotherapy.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules with potential biological activity.
Pharmacology: Research is ongoing to explore its effects on various biological pathways and its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-1-[2-(2,3,4-trifluoro-phenyl)-ethyl]-1,2,3,4-tetrahydro-isoquinoline involves its interaction with molecular targets such as P-glycoprotein. This interaction can inhibit the efflux of chemotherapeutic drugs from cancer cells, thereby enhancing their efficacy . The compound may also interact with other cellular pathways, contributing to its pharmacological effects.
Comparison with Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the trifluorophenyl group, making it less effective in certain applications.
6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline: Contains a methyl group instead of the ethyl-trifluorophenyl group, altering its biological activity.
Uniqueness: The presence of the trifluorophenyl group in 6,7-dimethoxy-1-[2-(2,3,4-trifluoro-phenyl)-ethyl]-1,2,3,4-tetrahydro-isoquinoline enhances its ability to modulate multidrug resistance and interact with specific molecular targets, making it a unique and valuable compound in medicinal chemistry .
Biological Activity
6,7-Dimethoxy-1-[2-(2,3,4-trifluoro-phenyl)-ethyl]-1,2,3,4-tetrahydro-isoquinoline (CAS No. 871224-63-4) is a compound of significant interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₃₁H₃₃F₃N₂O₃ (including hydrochloride). It features a tetrahydroisoquinoline core with methoxy and trifluoromethyl substituents that influence its biological interactions.
Biological Activity Overview
Research indicates that compounds with isoquinoline structures exhibit a variety of biological activities including anticancer, anti-inflammatory, and neuroprotective effects. The specific compound has been noted for its potential as a selective inhibitor in various enzymatic pathways.
1. Anticancer Activity
Several studies have explored the anticancer properties of isoquinoline derivatives. For instance:
- HDAC Inhibition: Isoquinoline derivatives are known to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression. A study indicated that tetrahydroisoquinoline derivatives could effectively inhibit HDAC8 activity, suggesting potential use in cancer therapies .
2. Neuroprotective Effects
The neuroprotective potential of isoquinolines has been documented:
- Mechanism of Action: Compounds similar to this compound have shown promise in protecting neuronal cells from oxidative stress and apoptosis by modulating signaling pathways related to cell survival .
3. Anti-inflammatory Properties
Isoquinoline derivatives have also been studied for their anti-inflammatory effects:
- Cytokine Modulation: Research suggests that these compounds can reduce the production of pro-inflammatory cytokines in various cellular models .
Case Study 1: HDAC Inhibition
A recent study investigated the structure-activity relationship (SAR) of tetrahydroisoquinoline derivatives as HDAC inhibitors. The compound demonstrated significant inhibitory effects on HDAC8 with an IC50 value indicating potent activity. This suggests its potential as a therapeutic agent in cancer treatment .
Case Study 2: Neuroprotection in Animal Models
In an animal model of neurodegenerative disease, administration of the compound resulted in improved cognitive function and reduced neuronal loss compared to control groups. The underlying mechanism was attributed to its ability to enhance neurotrophic factor signaling pathways .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis of tetrahydroisoquinoline derivatives typically involves multi-step processes. For example:
- Reduction and hydrogenation : LiAlH₄ in THF reduces nitrovinyl intermediates to ethylamine derivatives (61% yield), while Pd/C catalysis under H₂ facilitates debenzylation (53% yield) .
- Cyclization : Heating ethylamine derivatives with aldehydes (e.g., 3,4,5-trimethoxybenzaldehyde) under argon produces tetrahydroisoquinoline scaffolds. Solvent choice (ethanol vs. methanol) and reaction time (16–48 hours) critically affect purity and yield .
Q. How can analytical methods differentiate this compound from structurally similar analogs?
- HPLC and LC-MS : Use reversed-phase C18 columns with methanol/water gradients to resolve positional isomers (e.g., 6,7-dimethoxy vs. 7,8-dimethoxy). MS fragmentation patterns (e.g., m/z peaks corresponding to trifluoroethyl or phenyl groups) confirm structural identity .
- NMR : Distinct ¹H-NMR signals for the 2,3,4-trifluorophenyl group (δ 7.1–7.4 ppm, multiplet splitting) and methoxy protons (δ 3.7–3.9 ppm) distinguish this compound from non-fluorinated analogs .
Q. What are the recommended protocols for purification and stability testing?
- Purification : Silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 7:3) effectively removes unreacted aldehydes or byproducts .
- Stability : Store under inert gas (argon) at –20°C to prevent oxidation of the tetrahydroisoquinoline ring. Accelerated degradation studies (40°C, 75% humidity) over 4 weeks assess hydrolytic stability .
Advanced Research Questions
Q. How do substitutions at the 1- and 2-positions impact biological activity?
- Structure-Activity Relationship (SAR) : Fluorine substitution at the 2,3,4-positions on the phenyl ring enhances lipophilicity and membrane permeability, as shown in FtsZ-targeting antibacterial derivatives (MIC values <1 µg/mL against Gram-positive pathogens) .
- Methoxy positioning : 6,7-Dimethoxy groups are critical for binding to adrenergic receptors, while 7,8-dimethoxy analogs show reduced affinity (IC₅₀ >10 µM) .
Q. What mechanistic insights explain contradictory bioactivity data across studies?
- Solubility artifacts : Low aqueous solubility of fluorinated derivatives (logP ~3.5) may lead to false negatives in cell-based assays. Use DMSO concentrations <0.1% and confirm compound integrity via LC-MS post-assay .
- Metabolic instability : Rapid N-demethylation in hepatic microsomes (t₁/₂ <30 minutes) can diminish efficacy in vivo. Stabilize via methylsulfonyl or trifluoroacetyl modifications .
Q. How can computational modeling guide the design of derivatives with improved selectivity?
- Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions with target proteins (e.g., FtsZ or α₁-adrenergic receptors). Prioritize derivatives with hydrogen bonds to conserved residues (e.g., Asp113 in FtsZ) .
- ADMET prediction : SwissADME or ADMETLab 2.0 predict BBB permeability (e.g., CNS MPO scores >4) and CYP450 inhibition risks .
Q. Methodological Recommendations
- Contradiction resolution : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) and validate via orthogonal methods (e.g., SPR for binding affinity vs. cell viability assays) .
- Scale-up synthesis : Optimize catalyst loading (e.g., 5 mol% Pd(OAc)₂ for Suzuki couplings) and use flow chemistry to enhance reproducibility .
Properties
Molecular Formula |
C19H20F3NO2 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
6,7-dimethoxy-1-[2-(2,3,4-trifluorophenyl)ethyl]-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C19H20F3NO2/c1-24-16-9-12-7-8-23-15(13(12)10-17(16)25-2)6-4-11-3-5-14(20)19(22)18(11)21/h3,5,9-10,15,23H,4,6-8H2,1-2H3 |
InChI Key |
RZNUDZFJIOLNCU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(NCCC2=C1)CCC3=C(C(=C(C=C3)F)F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.